molecular formula C9H5BrClN B593908 3-Bromo-8-chloroisoquinoline CAS No. 1276056-76-8

3-Bromo-8-chloroisoquinoline

Cat. No.: B593908
CAS No.: 1276056-76-8
M. Wt: 242.5
InChI Key: WLIFTLDGPOJNJD-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroisoquinoline: is an organic compound with the molecular formula C9H5BrClN . It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively. This compound is a white crystalline solid that is soluble in various organic solvents such as methanol and chloroform, but only slightly soluble in water .

Scientific Research Applications

Chemistry:

3-Bromo-8-chloroisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry:

In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties and functionalities .

Safety and Hazards

The compound is harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . Ensure adequate ventilation and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for preparing 3-Bromo-8-chloroisoquinoline involves the chlorination and bromination of isoquinoline. The process typically starts with the chlorination of isoquinoline in the presence of a base and chlorine gas to form the corresponding chloroisoquinoline. This intermediate is then subjected to bromination using a brominating agent to yield this compound .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-8-chloroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Reactions: Isoquinoline N-oxides.

    Reduction Reactions: Reduced isoquinoline derivatives such as amines.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • 8-Bromo-3-chloroisoquinoline
  • 3-Bromo-6-chloroisoquinoline
  • 3-Bromo-5-chloroisoquinoline

Comparison:

3-Bromo-8-chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The position of substituents on the isoquinoline ring can influence the compound’s electronic properties, steric hindrance, and overall stability .

Properties

IUPAC Name

3-bromo-8-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFTLDGPOJNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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